
Thiazole, 4,5-dihydro-2-(4-fluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 4,5-dihydro-2-(4-fluorophenyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is a derivative of thiazole, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Méthodes De Préparation
The synthesis of Thiazole, 4,5-dihydro-2-(4-fluorophenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates . Another approach includes the reaction of cysteine with substituted benzonitriles, resulting in the formation of 2-aryl-4,5-dihydrothiazoles with yields ranging from 64% to 89% . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Thiazole, 4,5-dihydro-2-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can take place at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives.
Applications De Recherche Scientifique
Thiazole, 4,5-dihydro-2-(4-fluorophenyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Thiazole, 4,5-dihydro-2-(4-fluorophenyl)- involves its interaction with various molecular targets and pathways. The compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . Additionally, the presence of the fluorophenyl group enhances its ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Thiazole, 4,5-dihydro-2-(4-fluorophenyl)- can be compared with other similar compounds, such as:
2-(4-chlorophenyl)-4,5-dihydrothiazole: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
2-aryl-4,5-dihydrothiazoles: These compounds have various aryl groups at the 2-position, which can significantly affect their biological activities and applications.
2-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole: This compound has a pyrazole ring instead of a thiazole ring, leading to different chemical properties and biological activities.
Propriétés
Numéro CAS |
96159-82-9 |
|---|---|
Formule moléculaire |
C9H8FNS |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H8FNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2 |
Clé InChI |
XPSSLMFXRUOVPF-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


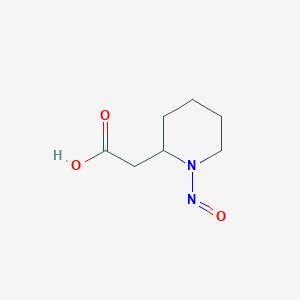
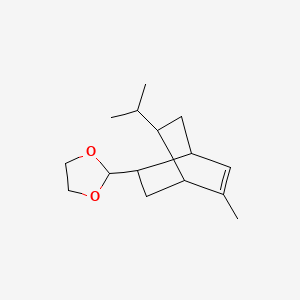

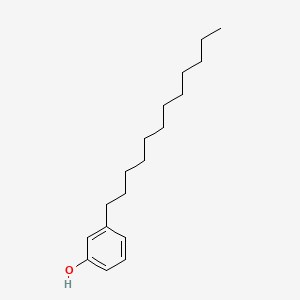
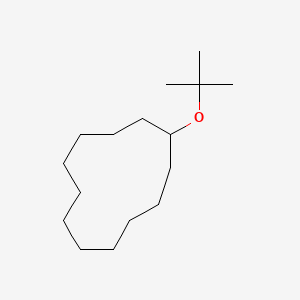

![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
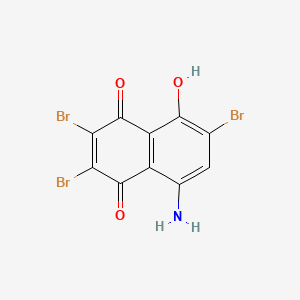
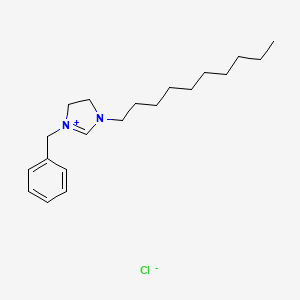
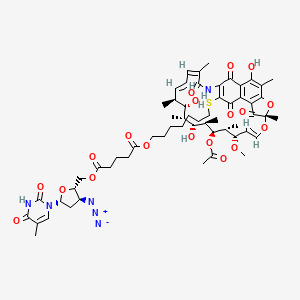
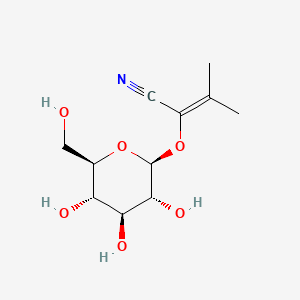


![N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide](/img/structure/B12674997.png)
